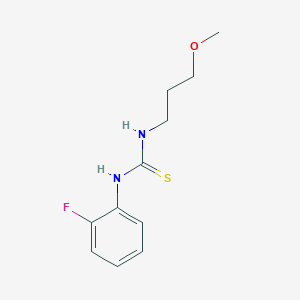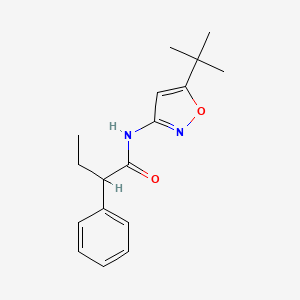![molecular formula C21H28ClN3O2S B5171167 3-chloro-N-[2-(dimethylamino)ethyl]-4-[1-(thiophen-3-ylmethyl)piperidin-4-yl]oxybenzamide](/img/structure/B5171167.png)
3-chloro-N-[2-(dimethylamino)ethyl]-4-[1-(thiophen-3-ylmethyl)piperidin-4-yl]oxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[2-(dimethylamino)ethyl]-4-[1-(thiophen-3-ylmethyl)piperidin-4-yl]oxybenzamide is a complex organic compound that features a benzamide core with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(dimethylamino)ethyl]-4-[1-(thiophen-3-ylmethyl)piperidin-4-yl]oxybenzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the piperidine ring, and the attachment of the thiophene group. Common synthetic routes may involve:
Formation of the Benzamide Core: This can be achieved through the reaction of 3-chlorobenzoic acid with an amine derivative under appropriate conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzamide intermediate.
Attachment of the Thiophene Group: The thiophene group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-N-[2-(dimethylamino)ethyl]-4-[1-(thiophen-3-ylmethyl)piperidin-4-yl]oxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[2-(dimethylamino)ethyl]-4-[1-(thiophen-3-ylmethyl)piperidin-4-yl]oxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 3-chloro-N-[2-(dimethylamino)ethyl]-4-[1-(thiophen-3-ylmethyl)piperidin-4-yl]oxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloro-N-[2-(dimethylamino)ethyl]-4-[1-(thiophen-2-ylmethyl)piperidin-4-yl]oxybenzamide: Similar structure but with a different position of the thiophene group.
3-chloro-N-[2-(dimethylamino)ethyl]-4-[1-(furan-3-ylmethyl)piperidin-4-yl]oxybenzamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of 3-chloro-N-[2-(dimethylamino)ethyl]-4-[1-(thiophen-3-ylmethyl)piperidin-4-yl]oxybenzamide lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Eigenschaften
IUPAC Name |
3-chloro-N-[2-(dimethylamino)ethyl]-4-[1-(thiophen-3-ylmethyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3O2S/c1-24(2)11-8-23-21(26)17-3-4-20(19(22)13-17)27-18-5-9-25(10-6-18)14-16-7-12-28-15-16/h3-4,7,12-13,15,18H,5-6,8-11,14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAVEYWCMVMLEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=C(C=C1)OC2CCN(CC2)CC3=CSC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-(1,4-piperazinediyl)bis[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-4(5H)-one]](/img/structure/B5171103.png)
![ethyl 4-[3-(4-chlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B5171105.png)
![2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-prop-2-enylacetamide](/img/structure/B5171107.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5171118.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5171125.png)
![2-[(5-Nitroquinolin-8-yl)amino]butan-1-ol](/img/structure/B5171132.png)
![N-pyridin-4-yl-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5171133.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide](/img/structure/B5171151.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B5171159.png)

![N-cyclooctyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171165.png)
![Propyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5171175.png)
